1,1'-dicyclohexyl-3,3'-bidiaziridine
Description
1,1'-Dicyclohexyl-3,3'-bidiaziridine is a bicyclic organic compound featuring two diaziridine rings (three-membered rings with two nitrogen atoms and one carbon) connected at the 3,3'-positions, each substituted with a cyclohexyl group. Diaziridines are known for their strained ring structure and reactivity, often serving as intermediates in organic synthesis or ligands in coordination chemistry. The cyclohexyl substituents enhance steric bulk and may influence solubility, stability, and electronic properties.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-cyclohexyldiaziridin-3-yl)diaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4/c1-3-7-11(8-4-1)17-13(15-17)14-16-18(14)12-9-5-2-6-10-12/h11-16H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDNRNNEKAYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(N2)C3NN3C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386733 | |
| Record name | 1-cyclohexyl-3-(1-cyclohexyldiaziridin-3-yl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-73-7 | |
| Record name | 1-cyclohexyl-3-(1-cyclohexyldiaziridin-3-yl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,1’-dicyclohexyl-3,3’-bidiaziridine typically involves the reaction of cyclohexylamine with a suitable diaziridine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-Dicyclohexyl-3,3’-bidiaziridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-Dicyclohexyl-3,3’-bidiaziridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-dicyclohexyl-3,3’-bidiaziridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,1'-dicyclohexyl-3,3'-bidiaziridine to structurally or functionally related compounds, drawing on regulatory, synthetic, and physicochemical data from the evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Cyclohexyl groups (present in this compound and DCC) increase steric hindrance and hydrophobicity compared to smaller substituents (e.g., chlorine in 3,3'-dichlorobenzidine). This may reduce reactivity in aqueous environments but enhance stability in organic solvents . Diaziridine vs.
Applications: Dicyclohexylcarbodiimide (DCC) is widely used in peptide synthesis due to its dehydrating properties , whereas this compound’s strained rings may favor coordination chemistry or ring-opening reactions. Dicyclohexyl ferrocene (MTCR-controlled ) highlights the role of cyclohexyl groups in stabilizing organometallic compounds for high-energy applications, a niche that bidiaziridines might explore.
Regulatory and Safety Profile: Benzidine derivatives (e.g., 3,3'-dichlorobenzidine) face strict bans due to carcinogenicity , while cyclohexyl-substituted compounds like DCC are regulated primarily for occupational exposure . The absence of aromatic amines in this compound suggests a safer profile, though empirical toxicology data is lacking.
Biological Activity
1,1'-Dicyclohexyl-3,3'-bidiaziridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, focusing on antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of diaziridine precursors with cyclohexyl groups. Various methods including microwave-assisted synthesis and traditional reflux techniques have been explored to enhance yields and purity. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and assess purity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
These results indicate that the compound is particularly potent against Candida albicans, suggesting potential applications in antifungal therapy.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using various models. In a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to the control group. The percentage inhibition of edema was measured at different doses:
| Dose (mg/kg) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
This data suggests a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies on the anticancer properties of this compound have shown promising results. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxicity. The IC50 values for selected cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
| MCF-7 | 25 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively.
Case Studies
A notable case study involved the use of this compound in combination therapies. When used alongside standard chemotherapeutic agents like doxorubicin, synergistic effects were observed in cancer cell lines, enhancing overall efficacy while potentially reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
